molecular formula C13H16BF3O3 B2614407 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1313426-18-4

2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2614407
CAS RN: 1313426-18-4
M. Wt: 288.07
InChI Key: RQBBYOITJQPNNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a difluoromethoxy group, which is a functional group containing two fluorine atoms and one oxygen atom attached to a carbon atom . This group is often found in various pharmaceuticals and agrochemicals due to its unique reactivity and stability.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, roflumilast, a pharmaceutical compound, is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, similar compounds often have unique properties due to the presence of fluorine atoms .

Scientific Research Applications

Selective Fluorination Reagents

One application area of related chemical compounds includes the development of selective fluorination reagents. These compounds are utilized for their enhanced thermal stability and ease of handling, making them safer and more cost-efficient alternatives for fluorination processes in organic synthesis. They are particularly noted for their selectivity and superior performance in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides without generating highly corrosive free-HF, thus allowing for use in standard laboratory conditions (A. L’Heureux et al., 2010).

Polymerization Processes

Another significant application includes the precision synthesis of polymers, such as poly(3-hexylthiophene), through catalyst-transfer Suzuki-Miyaura coupling polymerization processes. These methodologies enable the production of polymers with narrow molecular weight distributions and almost perfect head-to-tail regioregularity, which are critical for high-performance applications in materials science, including organic electronics and photovoltaics (T. Yokozawa et al., 2011).

Photoredox Systems for Catalytic Fluoromethylation

The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds is another research application. This involves utilizing visible-light-induced single-electron-transfer processes for radical reactions, facilitating efficient and selective radical fluoromethylation under mild conditions. Such advancements have broad implications in synthesizing structurally diverse organofluorine compounds, which are highly relevant in pharmaceuticals and agrochemicals (T. Koike & M. Akita, 2016).

High-Voltage Lithium-Ion Batteries

In the realm of energy storage, fluorosilane compounds with oligo(ethylene oxide) substituents synthesized through specific reactions demonstrate applications as safe electrolyte solvents for high-voltage lithium-ion batteries. These compounds exhibit lower viscosity, higher dielectric constant, and higher oxidation potential, which contribute to the outstanding cycling stability and thermal stability of lithium-ion batteries (Jinglun Wang et al., 2016).

properties

IUPAC Name

2-[3-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(10(8)15)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBYOITJQPNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313426-18-4
Record name 2-(3-(difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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